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PRDM14 is a site-specific DNA-binding protein and transcriptional regulator that is essential for

establishing and maintaining cellular pluripotency, as well as for driving large-scale epigenetic

reprogramming. Its expression is highly specific to preimplantation embryos, primordial germ cells (PGCs),

and embryonic stem cells (ESCs) [1] [2] [3].

The core functions of PRDM14 can be summarized in the following diagram:
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Key Molecular Mechanisms and Experimental Insights

The following table details PRDM14's core molecular functions based on studies primarily in mouse ESCs

(mESCs) and Primordial Germ Cells (PGCs).

Functional Role Molecular Mechanism Experimental Context & Key Findings

| DNA Demethylation | Ensures global DNA hypomethylation via two parallel pathways:

Transcriptional repression of de novo DNA methyltransferases Dnmt3a/b/l [1] [4].
Active demethylation via recruitment of TET proteins, initiating the TET-TDG-BER pathway [1] [4]. |

• Context: Ground-state ("2i+LIF") mESCs & migrating PGCs. • Finding: PRDM14 directly binds
upstream of Dnmt3 genes; its loss stalls global demethylation [1] [4] [5]. | | Transcriptional
Regulation | Functions as a site-specific activator or repressor. Interacts with various protein
complexes to determine transcriptional output [1] [4]: • CBFA2T2: Essential partner for both activation

and repression [1]. • PRC2: Recruited for gene repression (e.g., at Dnmt3b and Xist loci) [1] [3]. •
CARM1: Interacts to influence early cell fate [1]. | • Context: mESCs. • Finding: The PRDM14-

CBFA2T2 complex is stoichiometric. The functional role (activation vs. repression) may be determined
by partner switching [1] [4]. | | X-Chromosome Reactivation (XCR) | Critical for reversing X-

chromosome inactivation in female cells by repressing the master regulator Xist [5] [3]:
Binds to Xist intron 1 [3].

Recruits PRC2 to the upstream region of Rnf12 (an activator of Xist), silencing it via H3K27me3 [3]. |
• Context: Mouse blastocyst epiblast, iPSC reprogramming, and female PGCs. • Finding: PRDM14

loss impairs H3K27me3 removal from the inactive X-chromosome in PGCs [5]. | | Histone
Modification Crosstalk | Its own expression is regulated by histone modifications. Inhibition of

H3K27 demethylases (e.g., by GSK-J4) can alter the expression of Prdm14 and its targets [6]. | •
Context: Transcriptome analysis of female ESCs. • Finding: Highlights that PRDM14 is both a

regulator and a target of epigenetic modifications [6]. |

Advanced Protocol: Inducible Degron System for
PRDM14 Functional Studies
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Conventional knockout strategies are unsuitable for studying PRDM14 in processes like human PGC

specification, as the protein is also vital for pluripotent stem cell maintenance [7]. The following protocol

utilizes an Auxin-Inducible Degron (AID) system for rapid, reversible protein depletion.

1. Principle The AID system allows for the rapid degradation of a target protein upon addition of a small

molecule (auxin). The target protein is tagged with an AID degron. In cells expressing the plant-specific F-

box protein TIR1, auxin binding promotes interaction between TIR1 and the AID tag, leading to

ubiquitination and proteasomal degradation of the target protein [7].

2. Experimental Workflow
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Use CRISPR/Cas9 to tag
endogenous PRDM14 with AID-Venus

2. Introduce TIR1 Receptor

Deliver TIR1 transgene
via PiggyBac transposon

3. Induce Degradation

4. Functional Assays

 e.g., 24-48h

Add Auxin (IAA)
to culture medium

Assess hPGCLC specification
efficiency and transcriptome

Outcome: Acute PRDM14 depletion
enabling functional analysis

in specified cell types
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3. Key Applications

Studying Human Germ Cell Development: This system revealed that acute PRDM14 depletion in

human PGCLCs significantly reduces specification efficiency and causes an aberrant transcriptome,
demonstrating its critical role in human germ cell fate [7].
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Functional Analysis in Sensitive Contexts: Ideal for probing the role of essential proteins in

dynamic processes like cell differentiation and reprogramming without the confounding effects of
long-term adaptation.

Research Implications and Future Directions

Species-Specific Functions: While PRDM14's role in epigenetic reprogramming is conserved, its
specific targets are not. The molecular network for PGC specification, including PRDM14's position

within it, has diverged between mice and humans [1] [7].
Cancer Research: PRDM14 is implicated in various cancers (e.g., breast, gastric, lung). Its role in

promoting a stem-like state and its interaction with oncogenic pathways like YAP1 make it a potential
therapeutic target [8] [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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